molecular formula C11H10N2O3 B14472475 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one CAS No. 67832-77-3

1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one

Cat. No.: B14472475
CAS No.: 67832-77-3
M. Wt: 218.21 g/mol
InChI Key: RXDFTLVCAKOVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is a synthetic organic compound that features both phenolic and imidazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Phenolic Intermediate: The phenolic intermediate can be synthesized through various methods, such as the hydroxylation of a benzene derivative.

    Imidazole Ring Formation: The imidazole ring can be constructed through cyclization reactions involving precursors like glyoxal and ammonia or amines.

    Coupling Reaction: The final step involves coupling the phenolic intermediate with the imidazole ring under specific conditions, such as using a base catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as inhibiting specific enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-4-yl)ethan-1-one: Similar structure but with a different position of the imidazole ring.

    1-(2,4-Dihydroxyphenyl)-2-(1H-pyrazol-5-yl)ethan-1-one: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethan-1-one is unique due to its specific combination of phenolic and imidazole functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

67832-77-3

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C11H10N2O3/c14-8-1-2-9(11(16)4-8)10(15)3-7-5-12-6-13-7/h1-2,4-6,14,16H,3H2,(H,12,13)

InChI Key

RXDFTLVCAKOVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.